molecular formula C17H22N10 B15160412 N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine CAS No. 680576-43-6

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine

Cat. No.: B15160412
CAS No.: 680576-43-6
M. Wt: 366.4 g/mol
InChI Key: KSBIZVBOCHTPFM-UHFFFAOYSA-N
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Description

N¹,N³-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is a polyfunctional ligand featuring a propane-1,3-diamine backbone substituted at both terminal nitrogen atoms with di(1H-imidazol-2-yl)methyl groups. This structure enables versatile metal-binding capabilities, making it suitable for applications in coordination chemistry, catalysis, and biomimetic systems. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving imidazole derivatives and propane-1,3-diamine precursors under basic conditions. Characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR, HRMS) and X-ray crystallography to confirm its geometry and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of 2,6-bis(1H-imidazol-2-yl)pyridine with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole rings or the central diamine structure.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The imidazole rings play a crucial role in binding to metal ions and other molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. N¹,N³-Di(pyridin-2-yl)propane-1,3-diamine (Compound 3.5)

  • Structure : Pyridine substituents replace imidazole groups.
  • Coordination: Pyridine’s lone pair on the sp²-hybridized nitrogen offers weaker σ-donor strength compared to imidazole’s sp³-like N–H donor.
  • Applications : Prefers binding to softer transition metals (e.g., Cu²⁺, Fe²⁺) and is used in catalysis for C–H activation .

B. 3-(1H-Imidazol-2-yl)-1-propanamine

  • Structure : Single imidazole group attached to a propylamine chain.
  • Used as a precursor in synthesizing larger imidazole-based ligands .

C. N¹,N³-Bis(tert-butoxycarbonyl)propane-1,3-diamine derivatives (Compounds 3–5)

  • Structure : Boc-protected amines with alkenyl or carboxylate groups.
  • Reactivity : Boc groups enhance solubility in organic solvents and prevent unwanted side reactions during stepwise synthesis. These intermediates are critical in pharmaceutical derivatization .

D. N¹,N³-Bis(2-bromoethyl)propane-1,3-diamine (Amifostine Impurity 15)

  • Applications : Serves as a toxic impurity in the radioprotective drug amifostine. Its reactivity contrasts with the target compound’s coordination-focused design .

Comparative Physicochemical Properties

Compound Melting Point (K) Solubility Key Functional Groups
Target Compound Not Reported Polar solvents Imidazole (N–H), propane-diamine
N¹,N³-Di(pyridin-2-yl)propane-1,3-diamine 298–300 Ethanol, DCM Pyridine
Boc-Protected Derivatives (Compound 3) Oil (liquid) CH₂Cl₂, Hexane tert-Butoxycarbonyl, alkene
Amifostine Impurity 15 >500 Water (hydroscopic) Bromoethyl

Notes:

  • The target compound’s imidazole groups enhance hydrogen-bonding capacity, likely reducing solubility in nonpolar solvents compared to Boc-protected analogs .
  • Pyridine-based derivatives exhibit lower thermal stability due to weaker intermolecular interactions .

Biological Activity

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine (often referred to as bis(imidazolyl)propane or BIPD) is a compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a central propane-1,3-diamine backbone with two imidazole groups attached to each nitrogen atom. Its structure can be represented as follows:

N1,N3Bis[di 1H imidazol 2 yl methyl]propane 1 3 diamine\text{N}_1,\text{N}_3-\text{Bis}[\text{di 1H imidazol 2 yl methyl}]\text{propane 1 3 diamine}

Biological Activity Overview

Research has indicated that BIPD exhibits several biological activities, including:

  • Antimicrobial Properties : BIPD has shown efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Metal Coordination : The compound can form coordination complexes with metal ions, which may enhance its biological activity.

Antimicrobial Properties

BIPD has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that BIPD inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that BIPD could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that BIPD can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. A notable study reported the following IC50 values:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These findings suggest that BIPD may have therapeutic potential in oncology.

Metal Coordination Complexes

BIPD's ability to form complexes with transition metals has been extensively studied. For example, its coordination with zinc ions enhances its stability and biological activity. A recent study showed that the zinc-BIPD complex exhibited improved antimicrobial properties compared to BIPD alone. The coordination geometry was characterized using X-ray crystallography, revealing a tetrahedral arrangement around the zinc ion.

Case Studies

Several case studies highlight the versatility of BIPD in various applications:

  • Study on Antimicrobial Efficacy : A research team synthesized various derivatives of BIPD and tested their antimicrobial properties against clinical isolates of bacteria. The derivatives exhibited enhanced activity compared to the parent compound.
  • Cancer Cell Line Testing : In a collaborative study, BIPD was tested against multiple cancer cell lines in combination with conventional chemotherapeutics. The results indicated synergistic effects, suggesting that BIPD could enhance the efficacy of existing treatments.
  • Metal Complex Formation : Investigations into the formation of metal complexes with BIPD revealed potential applications in drug delivery systems, where the metal ion serves as a carrier for therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N¹,N³-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine and its analogs?

  • Methodological Answer : A robust approach involves multicomponent reactions using propane-1,3-diamine as a backbone. For example, Alizadeh et al. demonstrated the use of (2-nitroethene-1,1-diyl)bis(methylsulfane) with propane-1,3-diamine and aryl-substituted bis(imines) under reflux to yield structurally similar hexahydropyrimidopyrimidines (75–83% yields). Key parameters include solvent selection (e.g., DMF), temperature control, and stoichiometric optimization of nucleophilic substituents . Alternative routes may involve Schiff base condensations or nucleophilic substitutions, as seen in the synthesis of mercury(II) complexes with imidazole derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and crystallographic R-factors (e.g., R = 0.031 in a mercury(II) complex study) . Complementary techniques include:

  • NMR spectroscopy : To verify proton environments, particularly imidazole ring protons and methylene bridges.
  • Mass spectrometry : For molecular ion confirmation (e.g., MALDI-TOF in pH-triggered cucurbitoid studies) .
  • Elemental analysis : To validate purity and stoichiometry .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : Its polyimidazole structure enables diverse applications:

  • Antimicrobial agents : Analogous imidazole derivatives show activity against bacterial and fungal pathogens via inhibition of microbial enzymes or DNA intercalation .
  • Enzyme inhibition : The compound’s amine and imidazole groups can act as noncompetitive inhibitors, as demonstrated in indolethylamine-N-methyltransferase studies with PDAT derivatives .
  • Coordination chemistry : Serves as a ligand for metal complexes (e.g., Hg(II), Cd(II)) with potential catalytic or therapeutic properties .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what metal interactions are most relevant?

  • Methodological Answer : The four imidazole nitrogen atoms and two terminal amines create a hexadentate ligand system. Studies show preferential binding to transition metals (e.g., Hg(II)) via N-imidazole and N-amine donors, forming distorted octahedral geometries. For example, {N-[1-(1H-Benzimidazol-2-yl)ethylidene]-3-(1H-imidazol-1-yl)propan-1-amine}dibromidomercury(II) exhibits Hg–N bond lengths of 2.3–2.5 Å . Advanced characterization involves:

  • X-ray absorption spectroscopy (XAS) : To probe metal-ligand coordination environments.
  • Magnetic susceptibility measurements : For paramagnetic complexes .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The propane-1,3-diamine backbone facilitates nucleophilic substitution at the methylene carbons. In reactions with acyl chlorides or sulfonyl groups, the terminal amines act as nucleophiles, while imidazole rings stabilize transition states via resonance. Evidence from benzimidazole synthesis highlights the role of protonating agents (e.g., polyphosphoric acid) and elevated temperatures in promoting cyclization over amide formation . Kinetic studies using HPLC or in situ NMR can track intermediate formation .

Q. How can contradictions in analytical data (e.g., crystallography vs. NMR) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. For example:

  • Crystallography vs. Solution NMR : Solid-state structures may fix conformational isomers, while solution NMR captures dynamic equilibria. Use variable-temperature NMR to assess exchange processes .
  • Mass Spectrometry Artifacts : Adduct formation (e.g., Na⁺/K⁺) can distort molecular ion peaks. Employ high-resolution ESI-MS and isotopic pattern analysis .

Q. What pH-dependent behaviors are observed, and how can they be exploited in drug delivery?

  • Methodological Answer : The imidazole groups (pKa ~6.0–7.0) enable pH-sensitive solubility and binding. In cucurbitoid studies, protonation at acidic pH triggers dethreading of imidazole-based ligands from macrocycles, a mechanism applicable to controlled drug release . To characterize:

  • Potentiometric titrations : Determine protonation constants.
  • UV-Vis spectroscopy : Monitor spectral shifts during pH transitions .

Q. How does the compound’s reactivity compare to analogs with modified backbones (e.g., propane-1,3-diamine vs. butanediamine)?

  • Methodological Answer : Backbone length and substituents critically influence reactivity. For example:

  • Aldehyde-containing analogs (e.g., N-(3-Aminopropyl)-4-aminobutanal) exhibit enhanced electrophilicity for Schiff base formation compared to propane-1,3-diamine derivatives .
  • Longer alkyl chains (e.g., N-dodecylpropane-1,3-diamine) reduce solubility but increase lipophilicity for membrane interactions . Comparative studies should employ kinetic assays (e.g., stopped-flow for rapid reactions) and DFT calculations to model electronic effects .

Properties

CAS No.

680576-43-6

Molecular Formula

C17H22N10

Molecular Weight

366.4 g/mol

IUPAC Name

N,N'-bis[bis(1H-imidazol-2-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C17H22N10/c1(2-18-12(14-20-4-5-21-14)15-22-6-7-23-15)3-19-13(16-24-8-9-25-16)17-26-10-11-27-17/h4-13,18-19H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

KSBIZVBOCHTPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C2=NC=CN2)NCCCNC(C3=NC=CN3)C4=NC=CN4

Origin of Product

United States

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